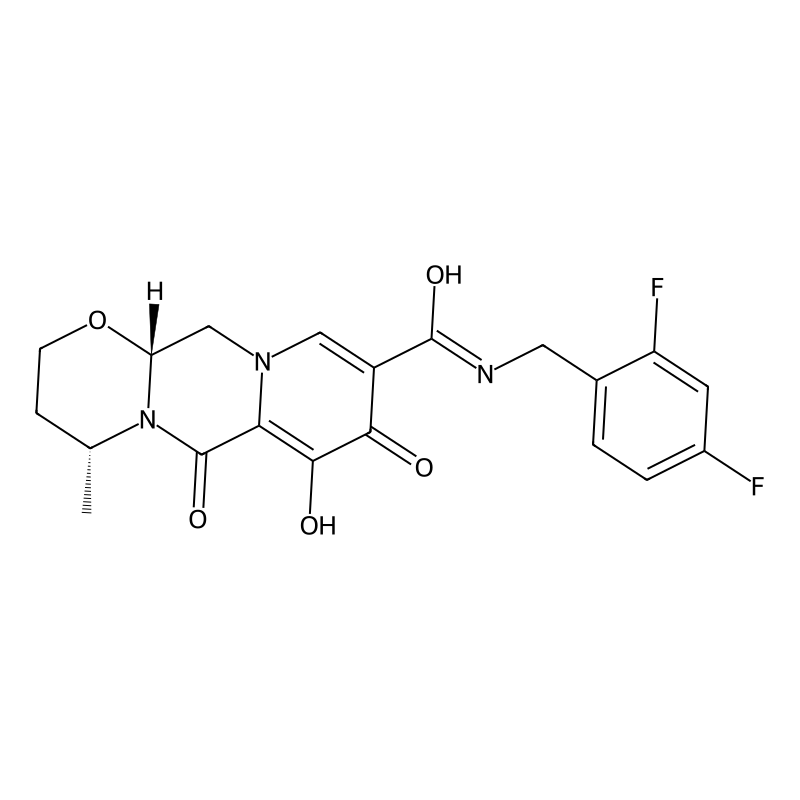

Dolutegravir RR isomer

Content Navigation

Analytical labs face regulatory risk when stereoisomer mixes fail to resolve Dolutegravir API and Impurity B in chiral HPLC. This (4R,12aR) reference standard, essential for system suitability, provides the exact retention profile (RRT 0.80) and relative response needed to quantify trace degradation. • Validates resolution factor >1.5 vs API • Quantifies Impurity B down to 0.000099 mg/mL LOQ • Meets ≤0.15% limit per pharmacopeial monographs.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

Dolutegravir RR isomer (CAS: 1357289-29-2), chemically defined as the (4R,12aR) diastereomer of the active pharmaceutical ingredient (API) Dolutegravir, serves as a critical analytical reference material in pharmaceutical quality control [1]. While the active Dolutegravir API is the (4R,12aS) isomer, the RR isomer—frequently designated in pharmacopeial monographs as Impurity B—is a known process-related and degradation impurity [2]. For procurement professionals and analytical chemists, acquiring this highly pure stereoisomer is mandatory for validating chiral and achiral chromatographic methods, establishing relative response factors (RRF), and ensuring regulatory compliance during the batch release and stability testing of Dolutegravir bulk drug substances and dispersible tablet formulations[3].

Procurement Fit

References

- [1] WHO Drug Information, Vol 33, No. 4, 2019. Draft for Comments: Dolutegravir Sodium.

- [2] Vindis K, et al. Development and Validation of a Stability-Indicating RP-HPLC Method for Related Substances in Dolutegravir Dispersible Tablets. Pharm Sci Drug Des. 2022;2:41-51.

- [3] Srinivas R, et al. Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Longdom Publishing, 2020.

Generic substitution with the active Dolutegravir API or an uncharacterized mixture of stereoisomers completely fails in regulatory quality control workflows because stereoisomers exhibit distinct chromatographic retention behaviors and relative response factors [1]. In pharmacopeial system suitability tests (SST), analytical methods must prove a minimum resolution factor (e.g., Rs > 1.5) between the API and specific diastereomers [2]. Procuring the exact Dolutegravir RR isomer allows laboratories to pinpoint its specific relative retention time (RRT) and accurately quantify trace degradation levels down to the strict 0.15% regulatory threshold [3]. Without this exact, high-purity reference standard, analysts cannot validate stability-indicating assays, leading to the rejection of API batches or failure during regulatory audits.

Substitution Risk

Alternative isomers (S,S- or S,R-) may exhibit different retention and spectral profiles, limiting accurate impurity identification.

Uncharacterized impurity references often lack the traceable CoA needed for method validation and submission documentation review.

Using undefined standards may not support the impurity profiling documentation expected for ANDA review.

References

- [1] Srinivas R, et al. Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Longdom Publishing, 2020.

- [2] WHO Drug Information, Vol 33, No. 4, 2019. Draft for Comments: Dolutegravir Sodium.

- [3] Vindis K, et al. Development and Validation of a Stability-Indicating RP-HPLC Method for Related Substances in Dolutegravir Dispersible Tablets. Pharm Sci Drug Des. 2022;2:41-51.

Chiral HPLC Retention Differentiation

In standardized chiral HPLC methods utilizing cellulose-based columns (e.g., Lux Cellulose-4), the Dolutegravir RR isomer (Impurity B) exhibits a distinct relative retention time (RRT) of approximately 1.35 [1]. In direct contrast, the active Dolutegravir API elutes at an RRT of 1.0 (approximately 22 minutes), and the enantiomeric Impurity A elutes at an RRT of 0.75[1]. This baseline separation is mandatory to achieve the pharmacopeial requirement of a resolution factor greater than 1.5 between diastereomeric impurities [2].

| Evidence Dimension | Relative Retention Time (RRT) in Chiral HPLC |

| Target Compound Data | RRT ~ 1.35 |

| Comparator Or Baseline | Dolutegravir API (RRT 1.0) and Impurity A (RRT ~ 0.75) |

| Quantified Difference | 0.35 to 0.60 RRT unit shift |

| Conditions | Lux Cellulose-4 column (25 cm x 4.6 mm, 5 µm), 25°C, 258 nm detection |

Procuring the exact RR isomer is essential for validating chiral column performance and meeting regulatory resolution thresholds during API release testing.

RP-HPLC Degradation Profiling

For routine stability-indicating assays using reversed-phase chromatography (e.g., Phenyl-Hexyl or C8 columns), the Dolutegravir RR isomer demonstrates an RRT of 0.80, eluting at approximately 5.9 minutes [1]. This provides a stark contrast to the Dolutegravir API, which elutes at 7.4 minutes (RRT 1.0), and Impurity A, which elutes at 8.6 minutes (RRT 1.17) [2]. The distinct early elution of the RR diastereomer under gradient RP-HPLC conditions allows for rapid, interference-free quantification of this specific degradation product [1].

| Evidence Dimension | Relative Retention Time (RRT) in RP-HPLC |

| Target Compound Data | RRT 0.80 (~5.9 min) |

| Comparator Or Baseline | Dolutegravir API (RRT 1.0, ~7.4 min) and Impurity A (RRT 1.17, ~8.6 min) |

| Quantified Difference | 0.20 RRT unit early elution vs API |

| Conditions | C8 or Phenyl-Hexyl column (150-250 mm), gradient elution, 35°C, 240-258 nm detection |

Allows quality control laboratories to rapidly and accurately track diastereomeric degradation in commercial formulations using standard achiral instrumentation.

Trace-Level Quantification Reliability

When utilized as a quantitative reference standard, the Dolutegravir RR isomer supports highly sensitive trace analysis, achieving a Limit of Quantification (LOQ) of 0.000099 mg/mL in validated RP-HPLC methods[1]. Furthermore, it maintains exceptional linearity (R² = 0.9996) across the critical regulatory specification range (from LOQ up to 150% of the 0.15% impurity limit) [2]. This analytical performance matches or exceeds the baseline linearity of the API standard (R² = 0.9995), ensuring that trace measurements of the RR isomer are statistically reliable [1].

| Evidence Dimension | Method Linearity (R²) and LOQ |

| Target Compound Data | R² = 0.9996; LOQ = 0.000099 mg/mL |

| Comparator Or Baseline | Dolutegravir API standard (R² = 0.9995; LOQ = 0.000076 mg/mL) |

| Quantified Difference | Equivalent high linearity with specific trace-level sensitivity |

| Conditions | RP-HPLC validation from LOQ to 150% of specification limit |

Ensures that the standard can be reliably used to quantify trace impurities below the strict 0.15% regulatory reporting threshold.

Pharmacopeial Chiral Method Validation

Dolutegravir RR isomer is indispensable for validating chiral HPLC methods, where it is used to demonstrate system suitability and ensure a resolution factor > 1.5 against the active API and other stereoisomers [1].

Stability-Indicating Assay Execution

During forced degradation studies and shelf-life evaluations of Dolutegravir dispersible tablets, this standard is required to accurately track the formation of the RR diastereomer via its distinct RP-HPLC retention profile (RRT 0.80) [2].

Commercial Batch Release and Quality Control

Procured for routine QC workflows, the standard enables the precise quantification of Impurity B down to trace levels (LOQ 0.000099 mg/mL), ensuring that commercial API batches comply with the strict ≤ 0.15% impurity limits set by regulatory agencies [3].

Application Fit Matrix

References

- [1] WHO Drug Information, Vol 33, No. 4, 2019. Draft for Comments: Dolutegravir Sodium.

- [2] Vindis K, et al. Development and Validation of a Stability-Indicating RP-HPLC Method for Related Substances in Dolutegravir Dispersible Tablets. Pharm Sci Drug Des. 2022;2:41-51.

- [3] Srinivas R, et al. Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Longdom Publishing, 2020.

XLogP3

Explore Compound Types